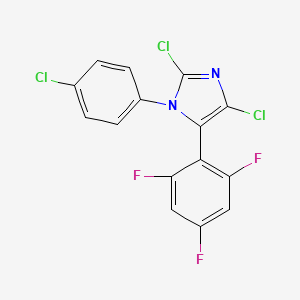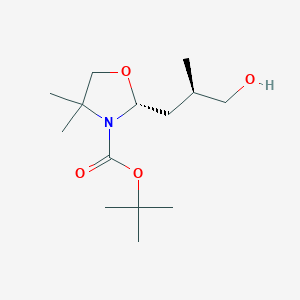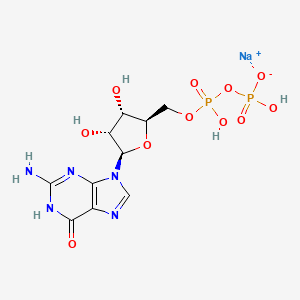![molecular formula C32H62O11S B11926969 alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is a glycoside that consists of ethyl beta-D-galactoside having an alpha-D-galactosyl residue at the 4-position . This compound is part of a larger family of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play significant roles in various biological processes and have diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE typically involves the enzymatic or chemical glycosylation of ethyl beta-D-galactoside with alpha-D-galactose. Enzymatic methods often use glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond under mild conditions. Chemical synthesis may involve the use of protecting groups and activation of the glycosyl donor to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to release the constituent sugars.
Oxidation: Oxidizing the hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: Reducing the aldehyde or ketone groups to alcohols.
Substitution: Replacing one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the constituent sugars, oxidation can produce aldonic acids, and reduction can yield sugar alcohols .
Aplicaciones Científicas De Investigación
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes involving glycosylation.
Medicine: Explored for potential therapeutic applications, such as enzyme replacement therapies.
Industry: Utilized in the production of bioactive compounds and as a precursor for various glycosides
Mecanismo De Acción
The mechanism of action of alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release its constituent sugars, which can then participate in various metabolic pathways. The molecular targets and pathways involved include glycosyltransferases and glycosidases that regulate glycosylation and deglycosylation processes .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-D-GalpA-(1->4)-D-GalpA: A digalacturonic acid with a similar glycosidic linkage but different functional groups.
Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc: An amino trisaccharide with a different glycosidic linkage and additional functional groups.
Uniqueness
Alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE is unique due to its specific glycosidic linkage and the presence of an ethyl group, which can influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C32H62O11S |
|---|---|
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H62O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-20-18-40-31-29(39)27(37)30(24(22-34)42-31)43-32-28(38)26(36)25(35)23(21-33)41-32/h23-39H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32?/m1/s1 |
Clave InChI |
XUKCZBPRMWBCAV-TZRLBJCJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


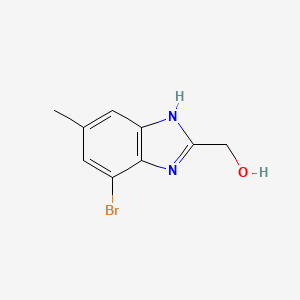

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)


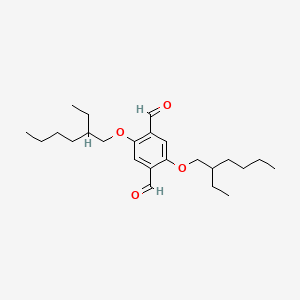
![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)


